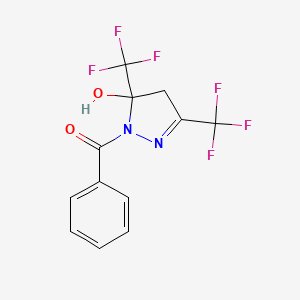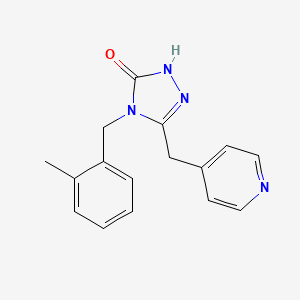![molecular formula C19H16FNO3 B4010191 1-allyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010191.png)
1-allyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions. For example, Sharma et al. (2013) synthesized a compound by reacting 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with isatin and serine, demonstrating a method that could potentially be adapted for the synthesis of the compound . This process highlights the use of straightforward reactions to create complex molecules with specific functional groups, such as fluorophenyl and hydroxymethyl groups, in a single step (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography and spectroscopic methods. For instance, Karakurt et al. (2010) detailed the molecular geometry, vibrational frequencies, and chemical shift values through computational methods, suggesting a similar approach could elucidate the structure of the compound of interest. This demonstrates how modern techniques can be applied to understand the detailed structure of complex organic molecules (Karakurt et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the allyl group and specific substituents can be studied through their reactions with various reagents. Kamijo and Yamamoto (2003) synthesized 3-allyl-N-(alkoxycarbonyl)indoles via a reaction involving 2-(alkynyl)phenylisocyanates, indicating the potential for allyl group participation in cycloaddition and other reactions that could apply to the compound . These reactions are crucial for understanding the compound's reactivity and for developing further chemical transformations (Kamijo & Yamamoto, 2003).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. While specific data on the compound of interest might not be readily available, studies on similar compounds provide insights. For instance, the synthesis and characterization of related compounds involve determining their crystalline structure and physical constants, which are essential for identifying and applying these materials (Shi-Juan Li et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain chemical transformations, are crucial for understanding and utilizing organic compounds. Studies like those by Hassan et al. (2012), who explored the enantioselective synthesis involving allyl groups, offer valuable insights into the chemical behavior of compounds containing allyl and fluorophenyl groups. These insights are vital for predicting the reactivity and potential applications of the compound (Hassan et al., 2012).
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHWNZKULWGTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4010112.png)
![ethyl 4-({[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4010117.png)
![methyl 2-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4010127.png)
![methyl 4-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}pentanoate](/img/structure/B4010130.png)
![4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)

![3-(benzyloxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine trifluoroacetate](/img/structure/B4010153.png)
![2-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B4010159.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)
![N-((3S)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B4010186.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4010187.png)


![N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4010217.png)